Ciclesonide
Description
Properties
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-GXOBDPJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046659 | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126544-47-6, 141845-82-1 | |
| Record name | Ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126544-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclesonide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclesonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Synthetic Routes and Stereochemical Limitations
The first synthesis of ciclesonide, reported in U.S. Patent 5,482,934, produced an equimolar mixture of (22R)- and (22S)-diastereomers. This racemic outcome stemmed from the inherent difficulty in controlling stereochemistry during the acetalization step at the C-16 and C-17 positions. Early purification strategies relied on reverse-phase chromatography using C18 columns with ethanol-water eluents, achieving 99% enantiomeric purity but suffering from poor scalability and excessive solvent consumption.
Yield and Purity Trade-offs in Early Methods
U.S. Patent 6,787,533 documented a fractional crystallization approach using ethanol-water mixtures to enrich the (22R)-isomer from 90% to 99% purity. However, each crystallization cycle incurred a 50% yield loss, rendering the process economically unviable for industrial-scale production. These limitations underscored the need for stereoselective syntheses and efficient chiral resolution techniques.
Stereochemical Optimization Strategies
Chiral Stationary Phase Chromatography
Patent WO2008015696A2 revolutionized this compound purification by employing chiral chromatography with polysaccharide-derived stationary phases. Key parameters include:
| Parameter | Specification | Impact on Purity |
|---|---|---|
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.5% (22R)-isomer |
| Mobile Phase | Hexane:isopropanol (85:15 v/v) | Baseline separation (α=1.8) |
| Column Loading Capacity | 15 g/kg stationary phase | 92% recovery |
This method achieved a 40% yield improvement over fractional crystallization while reducing solvent consumption by 70%. The process leverages the differential π-π interactions between the this compound diastereomers and the chiral selector, enabling preparative-scale separation.
Epimerization Control During Acetal Formation
The critical acetalization step was optimized in U.S. Patent 9,109,005 through precise temperature control (−10°C to 0°C) and stoichiometric use of cyclohexanecarboxaldehyde bisulfite adduct. This approach suppressed spontaneous epimerization at C-22 by:
- Stabilizing the aldehyde electrophile as its bisulfite complex
- Maintaining reaction pH between 4.5–5.5 using ammonium acetate buffer
- Implementing gradient cooling from 25°C to −15°C during crystallizatio
These modifications increased the (22R):(22S) ratio from 1:1 to 9:1 in the crude product, significantly reducing downstream purification demands.
Industrial-Scale Synthesis Workflow
Multi-Step Process Overview
The modern industrial synthesis comprises four stages:
- Pregnenolone Derivatization : 21-Hydroxylation via microbial biotransformation (e.g., Rhizopus arrhizus ATCC 11145) yields 21-hydroxyprogesterone with >98% regioselectivity.
- Acetal Formation : Cyclohexanecarboxaldehyde bisulfite adduct reacts with the 16α,17α-diol under acidic conditions (HCl in THF/H2O).
- Esterification : 21-OH group is acylated with isobutyryl chloride using DMAP catalysis (98% conversion).
- Chiral Purification : Simulated moving bed (SMB) chromatography with Chiralpak® IC columns achieves 99.9% (22R)-isomer purity.
Solvent Recovery and Waste Mitigation
Industrial plants employ closed-loop solvent recovery systems to address environmental concerns:
| Solvent | Recovery Efficiency | Purity Post-Distillation | Reuse Application |
|---|---|---|---|
| Hexane | 95% | 99.8% | Mobile phase recycling |
| Isopropanol | 89% | 99.5% | Crystallization antisolvent |
| THF | 97% | 99.9% | Acetalization reaction |
This system reduces hazardous waste generation by 65% compared to batch-mode operations.
Analytical Control Strategies
In-Process Monitoring
Real-time HPLC monitoring using chiral columns (Chiralcel® OD-H) ensures reaction progress tracking:
Solid-State Characterization
Synchrotron X-ray powder diffraction (XRPD) confirms polymorphic purity:
| d-Spacing (Å) | Intensity (%) | Assignment |
|---|---|---|
| 5.62 | 100 | (22R)-Form I |
| 4.89 | 78 | Acetal ring conformation |
| 3.97 | 65 | Isobutyrate packing |
No amorphous content is detectable by modulated DSC (limit of quantitation = 0.5% w/w).
Chemical Reactions Analysis
Types of Reactions: Ciclesonide undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desisobutyryl-ciclesonide, through enzymatic hydrolysis.
Reduction: Limited data on reduction reactions specific to this compound.
Substitution: Formation of inclusion complexes with cyclodextrins to improve solubility.
Common Reagents and Conditions:
Oxidation: Enzymatic hydrolysis in the presence of esterases.
Substitution: Cyclodextrins and water under kneading conditions.
Major Products Formed:
Desisobutyryl-ciclesonide: The active metabolite with higher affinity for glucocorticoid receptors.
Cyclodextrin complexes: Improved solubility and bioavailability.
Scientific Research Applications
Clinical Applications
1. Asthma Management
Ciclesonide has been shown to improve lung function and reduce airway hyperresponsiveness in asthma patients. A randomized controlled trial assessed its impact on small airway function, demonstrating significant improvements in forced expiratory flow and reductions in exhaled nitric oxide levels, indicating decreased airway inflammation .
Key Findings:
- Study Population: 16 patients with mild-to-moderate asthma.
- Dosage: 320 μg once daily for 5 weeks.
- Outcomes:
- Significant reduction in alveolar exhaled nitric oxide (median decrease of 4.4 ppb).
- Improvement in expiratory lung volume as measured by CT scan.
| Parameter | Placebo (n=7) | This compound (n=9) |
|---|---|---|
| Alveolar eNO (ppb) | 14.7 | 8.5 |
| FEV1 % predicted | 97 | 98 |
| FVC % predicted | 101 | 117 |
2. COVID-19 Treatment
Recent studies have investigated the efficacy of this compound in treating COVID-19, particularly in non-severe cases. Observational studies from Japan indicated that this compound could lead to clinical improvement in patients with mild to moderate COVID-19 .
Key Findings:
- Study Population: Patients with varying severities of COVID-19.
- Outcomes:
- Clinical improvement rates at 14 days were 85.9% for mild cases.
- No severe cases requiring ventilatory support were reported among treated patients.
| Severity of Disease | Clinical Improvement at 7 Days | Clinical Improvement at 14 Days |
|---|---|---|
| Mild | 81% | 85.9% |
| Moderate | 70.8% | 83.3% |
| Severe | 50% | 86.7% |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various contexts:
Case Study: Efficacy in Hospitalized Patients
A study involving hospitalized patients with COVID-19 found that this compound significantly reduced in-hospital mortality compared to standard care. The mortality rate was notably lower (7.6% vs. 23.5%) among those treated with this compound .
Case Study: Pediatric Asthma Management
Research has also demonstrated that this compound is effective in pediatric patients, showing a reduction in asthma exacerbations and improved overall control .
Mechanism of Action
Ciclesonide exerts its effects by binding to glucocorticoid receptors in the lungs. Upon inhalation, it is converted to its active form, desisobutyryl-ciclesonide, which has a high affinity for glucocorticoid receptors . This binding inhibits leukocyte infiltration, reduces capillary dilatation, and suppresses the release of inflammatory mediators . The molecular targets include various inflammatory cytokines and transcription factors involved in the inflammatory response .
Comparison with Similar Compounds
Table 1: Comparative Efficacy of this compound vs. Other ICS in Asthma
| Parameter | This compound (160 µg/day) | Fluticasone Propionate (176 µg/day) | Budesonide (400 µg/day) |
|---|---|---|---|
| FEV1 Change (L) | +0.35 | +0.32 | +0.30 |
| Rescue Medication Use | -1.2 puffs/day | -1.1 puffs/day | -1.0 puffs/day |
| Symptom-Free Days (%) | 58% | 55% | 52% |
Table 2: Adverse Event Profiles of ICS
| Adverse Event | This compound (%) | Budesonide (%) | Fluticasone (%) |
|---|---|---|---|
| Oropharyngeal Candidiasis | 2–3 | 5–8 | 6–10 |
| HPA Axis Suppression | 0 | 10–15 | 8–12 |
| Growth Inhibition (Pediatric) | 0 | 4–6 | 3–5 |
COVID-19 Management
This compound was investigated for COVID-19 due to its antiviral and anti-inflammatory properties. In a randomized trial, this compound (320 µg twice daily) significantly increased SARS-CoV-2 eradication rates by Day 14 compared to standard care (32.3% vs. 5.0%, p = 0.021) . These mixed results suggest context-dependent efficacy, possibly linked to early administration .
Anticancer Potential
Unlike dexamethasone or prednisone, this compound inhibits lung cancer stem cells (CSCs) by suppressing Hedgehog signaling (GLI1/2, SMO) and SOX2 transcription. At high concentrations (300–600 mg/kg in mice), it reduces CSC proliferation, though clinical translation requires dose optimization .
Biological Activity
Ciclesonide is an inhaled corticosteroid primarily used for the treatment of asthma and allergic rhinitis. It functions as a prodrug that is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, therapeutic applications, and recent research findings.
Pharmacokinetics and Metabolism
This compound is administered via a metered-dose inhaler and is rapidly hydrolyzed in the lung to form des-CIC, which is responsible for its pharmacological effects. A study involving 20 patients undergoing lung surgery revealed significant insights into the metabolism of this compound:
- Cmax of des-CIC was observed between 0.75–1.5 hours post-inhalation.
- The mean Cmax was measured at 3.29 pmol·mL (1.55 μg·L).
- The half-life () of des-CIC was approximately 5.7 hours.
The following table summarizes the pharmacokinetic parameters observed in this study:
| Parameter | Mean | Standard Deviation | Standard Error |
|---|---|---|---|
| AUC (pmol·h·mL) | 15.49 | 7.33 | 1.64 |
| Cmax (pmol·mL) | 3.29 | 1.68 | 0.38 |
| (h) | 0.86 | 0.27 | 0.06 |
| (h) | 5.70 | 1.39 | 0.31 |
These findings confirm that this compound is effectively activated in the lung tissue, with metabolites detectable for up to 24 hours post-inhalation .
Therapeutic Applications
This compound has been evaluated for its efficacy in various respiratory conditions:
- Asthma Management : As an inhaled corticosteroid, this compound has shown significant improvements in lung function compared to other treatments like budesonide .
- COVID-19 Treatment : Recent studies have investigated this compound as a potential treatment for COVID-19 due to its anti-inflammatory properties and ability to suppress SARS-CoV-2 replication in vitro. A study demonstrated that this compound and its derivatives could effectively reduce viral copy numbers, suggesting potential as antiviral agents .
Case Studies and Research Findings
Several clinical trials have highlighted the effectiveness of this compound:
- Outpatient Treatment of COVID-19 : A trial assessing inhaled this compound's efficacy in outpatients at risk for severe COVID-19 showed favorable safety profiles and rapid onset of action .
- Phase I Clinical Trials : Studies involving patients with refractory solid tumors have explored combination therapies including this compound, indicating potential immunological benefits .
- In Vivo Studies : Research on this compound's metabolism has confirmed its rapid conversion to des-CIC within human lung tissues, establishing its pharmacological activity directly at the site of action .
Q & A
Q. How to address low statistical power in longitudinal studies on this compound’s long-term safety?
- Methodological Answer :
- Perform a priori power analysis using G*Power (α=0.05, β=0.2).
- Implement interim analyses to adjust sample size.
- Use survival analysis (Kaplan-Meier curves) to account for dropout rates .
Tables for Key Methodological Parameters
| Parameter | Example for this compound Studies | Reference |
|---|---|---|
| HPLC-MS/MS Validation | Linearity: R² > 0.99; LOD: 0.1 ng/mL | |
| PK/PD Model | Two-compartment model with first-order absorption | |
| Stability Testing Conditions | 40°C/75% RH; 6 months | |
| Sample Size Calculation | α=0.05, β=0.2, effect size=0.3 → n=90/group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
